N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide
Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide is a synthetic organic compound characterized by a tetrahydroisoquinoline core substituted with a benzoyl group at position 2 and a 3-cyclopentylpropanamide moiety at position 5. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with biological activity, including central nervous system (CNS) modulation and enzyme inhibition. The benzoyl group may enhance lipophilicity and binding affinity, while the cyclopentylpropanamide side chain could influence solubility and metabolic stability.
Structural determination of such compounds typically employs X-ray crystallography tools like SHELXL for refinement and OLEX2 for structure solution and visualization . These programs enable precise analysis of molecular conformations, critical for comparing analogs.
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(13-10-18-6-4-5-7-18)25-22-12-11-19-14-15-26(17-21(19)16-22)24(28)20-8-2-1-3-9-20/h1-3,8-9,11-12,16,18H,4-7,10,13-15,17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXBCNRPTUTJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzoyl Group: The tetrahydroisoquinoline intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Cyclopentylpropanamide Chain: The final step involves the coupling of the benzoylated tetrahydroisoquinoline with a cyclopentylpropanamide derivative, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or amide groups, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or aminated derivatives.
Scientific Research Applications
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclopentylpropanamide is not fully understood, but it is believed to interact with specific molecular targets within cells. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of cellular pathways and physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Below is a theoretical framework and illustrative comparison based on common structural motifs.
Structural Analogues and Key Features
Tetrahydroisoquinoline derivatives often vary in substituents at positions 2 and 6. Common analogs include:
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-cyclohexylpropanamide: Replaces benzoyl with acetyl and cyclopentyl with cyclohexyl.
N-(2-naphthoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide: Substitutes benzoyl with a larger naphthoyl group and cyclopentyl with phenyl.
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-cyclopentylbutanamide: Extends the propanamide chain to butanamide.
Table 1: Hypothetical Structural and Physicochemical Comparison
| Compound | Molecular Weight | LogP<sup>*</sup> | Solubility (mg/mL) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | 420.5 | 3.8 | 0.12 | Benzoyl, cyclopentylpropanamide |
| N-(2-acetyl-...-cyclohexylpropanamide) | 398.4 | 3.2 | 0.25 | Acetyl, cyclohexylpropanamide |
| N-(2-naphthoyl-...-phenylpropanamide) | 468.6 | 4.5 | 0.08 | Naphthoyl, phenylpropanamide |
| N-(2-benzoyl-...-cyclopentylbutanamide) | 434.5 | 4.1 | 0.10 | Extended carbon chain (butanamide) |
<sup>*</sup>LogP values estimated using fragment-based methods.
Methodological Considerations for Comparison
- Structural Analysis : Tools like SHELXL and OLEX2 enable precise bond-length and angle comparisons, critical for assessing steric and electronic effects of substituents.
- Pharmacopoeial Standards : While details benzylpenicillin specifications, it underscores the importance of rigorous purity and stability testing for analogs, which would apply to the target compound .
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